L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucine

Catalog No.
S13006479
CAS No.
742068-54-8
M.F
C20H39N7O6S
M. Wt
505.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L...

CAS Number

742068-54-8

Product Name

L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucine

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C20H39N7O6S

Molecular Weight

505.6 g/mol

InChI

InChI=1S/C20H39N7O6S/c1-11(2)9-14(19(32)33)26-18(31)15(10-28)27-17(30)13(5-4-7-24-20(22)23)25-16(29)12(21)6-8-34-3/h11-15,28H,4-10,21H2,1-3H3,(H,25,29)(H,26,31)(H,27,30)(H,32,33)(H4,22,23,24)/t12-,13-,14-,15-/m0/s1

InChI Key

PSGSCRINALAUPY-AJNGGQMLSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)N

L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucine is a synthetic peptide that includes multiple amino acids, specifically L-methionine, L-ornithine, L-serine, and L-leucine. The presence of the N~5~-(diaminomethylidene) moiety introduces unique properties that enhance its biological activity. The molecular formula for this compound is C30H55N11O11SC_{30}H_{55}N_{11}O_{11}S, and it has a molecular weight of approximately 777.9 g/mol .

The chemical reactivity of L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucine includes various types of reactions:

  • Oxidation: Methionine residues can be oxidized to form methionine sulfoxide or methionine sulfone.
  • Reduction: Disulfide bonds can be reduced to yield free thiols.
  • Substitution: Amino groups can engage in nucleophilic substitution reactions, allowing for modifications.

Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol (DTT) for reduction, and N-hydroxysuccinimide (NHS) esters for amine coupling.

The biological activity of L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucine is notable due to its potential roles in cellular signaling and protein interactions. This peptide may influence:

  • Receptor Binding: It can activate or inhibit signaling pathways by binding to specific receptors.
  • Enzyme Inhibition: By occupying active sites on enzymes, it may block their activity.
  • Protein-Protein Interactions: It can modulate interactions between proteins, affecting various cellular processes.

Research indicates that such peptides are crucial in understanding cellular mechanisms and developing therapeutic agents.

The synthesis of L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucine typically employs solid-phase peptide synthesis (SPPS). This method involves:

  • Coupling: Activation of amino acids using reagents like HBTU or DIC followed by coupling to a resin-bound peptide.
  • Deprotection: Removal of protective groups (e.g., Fmoc) using bases such as piperidine.
  • Repetition: Repeating the coupling and deprotection steps for each amino acid in the sequence.
  • Cleavage: Cleaving the final peptide from the resin using strong acids like trifluoroacetic acid (TFA).

For large-scale production, recombinant DNA technology may also be employed, where the gene encoding the peptide is expressed in host organisms like Escherichia coli.

L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucine has diverse applications across various fields:

  • Chemistry: Utilized as a model peptide for studying peptide synthesis and modification techniques.
  • Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
  • Medicine: Potential therapeutic applications include drug delivery systems and peptide-based vaccines.
  • Industry: Used in developing biomaterials and as a standard in analytical techniques.

Studies on the interactions of L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucine with biological targets have shown that it can effectively modulate various biochemical pathways. Its mechanism often involves binding to specific receptors or enzymes, thereby influencing their activity and potentially leading to therapeutic benefits.

Several compounds share structural similarities with L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucine, including:

  • L-Leucylglycyl-L-methionyl-L-alanyl-N~5~-(diaminomethylene)-L-ornithine
  • L-Alanyl-L-alanyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-alanyl-L-seryl

These compounds exhibit similar sequences but differ in their specific amino acid compositions and functional groups, leading to unique properties and potential applications. The distinct incorporation of the N~5~-(diaminomethylidene) group in L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucine enhances its reactivity and biological function compared to its analogs .

XLogP3

-4.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

8

Exact Mass

505.26825316 g/mol

Monoisotopic Mass

505.26825316 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

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